N-[(1R)-1-(Naphthalen-2-yl)ethyl]formamide
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Overview
Description
N-[(1R)-1-(Naphthalen-2-yl)ethyl]formamide: is an organic compound with the chemical formula C13H13NO .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1R)-1-(Naphthalen-2-yl)ethyl]formamide typically involves the reaction of naphthalene derivatives with formamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: N-[(1R)-1-(Naphthalen-2-yl)ethyl]formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce amines .
Scientific Research Applications
N-[(1R)-1-(Naphthalen-2-yl)ethyl]formamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(1R)-1-(Naphthalen-2-yl)ethyl]formamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
- N-[(1R)-1-(Naphthalen-1-yl)ethyl]formamide
- N-[(1R)-1-(Naphthalen-2-yl)ethyl]acetamide
- N-[(1R)-1-(Naphthalen-2-yl)ethyl]benzamide
Comparison: N-[(1R)-1-(Naphthalen-2-yl)ethyl]formamide is unique due to its specific structural configuration and the presence of the formamide group. This distinguishes it from similar compounds that may have different functional groups or structural arrangements. Its unique properties make it suitable for specific applications in research and industry .
Properties
CAS No. |
650608-25-6 |
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Molecular Formula |
C13H13NO |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
N-[(1R)-1-naphthalen-2-ylethyl]formamide |
InChI |
InChI=1S/C13H13NO/c1-10(14-9-15)12-7-6-11-4-2-3-5-13(11)8-12/h2-10H,1H3,(H,14,15)/t10-/m1/s1 |
InChI Key |
UAKUACVJZBWEFO-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@H](C1=CC2=CC=CC=C2C=C1)NC=O |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)NC=O |
Origin of Product |
United States |
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